Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate
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Overview
Description
Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate is an organic compound that belongs to the class of trifluoromethylated esters. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and stability. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate typically involves the esterification of 4,4,4-trifluoro-2-(trifluoromethyl)butanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethylated ester with similar chemical properties.
4-(trifluoromethyl)phenol: A trifluoromethylated phenol with different functional groups but similar fluorine content.
Uniqueness
Methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate is unique due to its multiple trifluoromethyl groups, which provide high stability and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
53392-80-6 |
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Molecular Formula |
C6H6F6O2 |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
methyl 4,4,4-trifluoro-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C6H6F6O2/c1-14-4(13)3(6(10,11)12)2-5(7,8)9/h3H,2H2,1H3 |
InChI Key |
LROFEOMEAWUVKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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